What are the properties of N-Boc-4-(2-boc-aminoethyl)-aniline?
What are the properties of N-Boc-4-(2-boc-aminoethyl)-aniline?
A Strategic Intermediate for Heterobifunctional Linker Systems
Executive Summary
N-Boc-4-(2-boc-aminoethyl)-aniline (also known as N,N'-Di-Boc-2-(4-aminophenyl)ethylamine) represents a critical "masked" scaffold in medicinal chemistry. Unlike its parent diamine, which is prone to oxidative degradation and difficult to handle, this Di-Boc derivative provides a stable, crystalline intermediate. Its primary utility lies in orthogonal reactivity modulation : while both nitrogens are Boc-protected, the electronic differences between the aromatic and aliphatic carbamates allow for selective alkylation strategies, making it an indispensable tool in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and peptidomimetics.
Chemical Identity & Properties
Nomenclature and Identification
| Parameter | Detail |
| Systematic Name | tert-butyl N-[4-[2-(tert-butoxycarbonylamino)ethyl]phenyl]carbamate |
| Common Name | Di-Boc-4-(2-aminoethyl)aniline |
| Molecular Formula | |
| Molecular Weight | 350.45 g/mol |
| Parent Scaffold CAS | 13472-00-9 (Free Diamine); 94838-59-2 (Mono-Boc Aliphatic) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, DMSO, Ethyl Acetate; Insoluble in Water |
Structural Analysis & Electronic Properties
The molecule features two distinct carbamate environments. Understanding this electronic disparity is crucial for designing downstream experiments.
-
Site A (Aliphatic Carbamate): The nitrogen attached to the ethyl chain behaves like a standard aliphatic amine protected by Boc. It is non-acidic (
in DMSO) and nucleophilic only after harsh deprotection. -
Site B (Aniline Carbamate): The nitrogen attached directly to the phenyl ring is significantly more acidic (
in DMSO) due to resonance stabilization of the conjugate base by the aromatic ring and the carbonyl group.
Expert Insight: This acidity difference is the "handle" for selective chemistry. You can deprotonate the Aniline-Boc nitrogen with a mild base (e.g.,
or) and alkylate it without affecting the Aliphatic-Boc nitrogen.
Synthesis Protocol: Quantitative Protection
Objective: To synthesize the Di-Boc derivative from 4-(2-aminoethyl)aniline with high purity, avoiding mono-protected byproducts.
Reaction Mechanism
The synthesis utilizes Di-tert-butyl dicarbonate (
Step-by-Step Methodology
Reagents:
-
4-(2-aminoethyl)aniline (1.0 eq)
- (2.5 - 3.0 eq)
-
Triethylamine (TEA) (3.0 eq) or DIPEA[2]
-
DMAP (0.1 eq) – Critical for pushing the aniline protection
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Workflow:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of 4-(2-aminoethyl)aniline in 50 mL of DCM. Add TEA (30 mmol).
-
Primary Addition: Cool to
. Add (25 mmol) dropwise dissolved in DCM. -
Catalysis: Add DMAP (1.0 mmol). The solution may bubble (
release). -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting diamine (baseline) and mono-Boc (middle) should disappear, leaving the less polar Di-Boc spot near the solvent front.
-
-
Workup:
-
Wash with 1M Citric Acid (removes DMAP/unreacted amine).
-
Wash with Saturated
(removes excess acidic byproducts). -
Wash with Brine.[2]
-
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-20% EtOAc in Hexane).
Strategic Utilization: The "Selective Alkylation" Workflow
The power of this intermediate is revealed when you need to attach a linker to the aniline nitrogen while keeping the aliphatic amine protected.
Diagram: Selective Functionalization Pathway
Caption: Workflow exploiting the acidity of the Aniline-Boc group for selective alkylation prior to global deprotection.
Detailed Protocol for Selective Alkylation
Rationale: The Aniline-Boc proton (
-
Setup: Dissolve Di-Boc intermediate (1.0 eq) in anhydrous DMF.
-
Activation: Add
(1.5 eq). Stir at RT for 30 mins. -
Alkylation: Add alkyl halide (e.g., Benzyl bromide, PEG-halide) (1.1 eq).
-
Reaction: Heat to
for 4-8 hours.-
Note: Overheating (
) may cause Boc thermolysis.
-
-
Result: You obtain a molecule with a linker on the aniline nitrogen, while the aliphatic amine retains its Boc group, ready for orthogonal deprotection later.
Quality Control & Diagnostic Data
When characterizing the synthesized material, look for these specific signals.
Predicted NMR Signatures ( )
| Signal Type | Chemical Shift ( | Multiplicity | Assignment |
| Aromatic | 7.20 – 7.35 ppm | Doublet (2H) | Phenyl Ring (meta to N) |
| Aromatic | 7.05 – 7.15 ppm | Doublet (2H) | Phenyl Ring (ortho to N) |
| Carbamate NH | ~6.30 – 6.50 ppm | Broad Singlet | Aniline NH (Downfield) |
| Carbamate NH | ~4.50 – 4.70 ppm | Broad Singlet | Aliphatic NH (Upfield) |
| Methylene | ~3.30 – 3.40 ppm | Multiplet (2H) | |
| Methylene | ~2.70 – 2.80 ppm | Triplet (2H) | |
| Boc Methyls | ~1.51 ppm | Singlet (9H) | Aniline-Boc |
| Boc Methyls | ~1.44 ppm | Singlet (9H) | Aliphatic-Boc |
Note: The two Boc groups often appear as distinct singlets due to their different chemical environments.
Safety & Handling
-
Toxicity: The parent aniline is a potential sensitizer and toxic if inhaled. The Di-Boc derivative is less volatile but should still be handled as a potential irritant.
-
Storage: Store at
. Stable for months if kept dry. -
Incompatibility: Avoid strong acids (TFA, HCl) unless deprotection is intended. Avoid strong oxidizers.
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for pKa values of anilines vs amines). Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc protection/deprotection).
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. (Context on aniline reactivity and metabolism). Retrieved from [Link]
